N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide
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Overview
Description
N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClN2O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid. This reaction forms 6-chloro-2-aminobenzothiazole, which is then acylated and treated with various amines to yield the desired acetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide include:
- N-(6-Chlorobenzothiazol-2-yl)acetamide
- N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide
- N-(6-Chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine .
Uniqueness
This compound is unique due to its specific isoxazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(6-chloro-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2/c1-5(13)11-9-7-3-2-6(10)4-8(7)14-12-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
YPIPAQHVIYJWLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NOC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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